molecular formula C11H17N3O4 B7094446 N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide

N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide

Cat. No.: B7094446
M. Wt: 255.27 g/mol
InChI Key: YIVFXQNFEBQUJE-UHFFFAOYSA-N
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Description

N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a carbamoyl group, and a methoxy group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-8-3-4-9(18-8)7-14(17-2)6-5-10(15)13-11(12)16/h3-4H,5-7H2,1-2H3,(H3,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVFXQNFEBQUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(CCC(=O)NC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the furan ring using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the carbamoyl group: This can be done through the reaction of the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.

    Final coupling: The final step involves the coupling of the intermediate with the appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]butanamide
  • N-carbamoyl-3-[ethoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide
  • N-carbamoyl-3-[methoxy-[(5-ethylfuran-2-yl)methyl]amino]propanamide

Uniqueness

N-carbamoyl-3-[methoxy-[(5-methylfuran-2-yl)methyl]amino]propanamide is unique due to its specific combination of functional groups and the presence of the furan ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.

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